molecular formula C16H22N2O2 B11852276 N,N-Diethyl-5,8-dimethoxy-2-methylquinolin-4-amine CAS No. 66890-14-0

N,N-Diethyl-5,8-dimethoxy-2-methylquinolin-4-amine

Cat. No.: B11852276
CAS No.: 66890-14-0
M. Wt: 274.36 g/mol
InChI Key: HLDXOVUFGOMHHG-UHFFFAOYSA-N
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Description

N,N-Diethyl-5,8-dimethoxy-2-methylquinolin-4-amine is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-5,8-dimethoxy-2-methylquinolin-4-amine typically involves the reaction of 5,8-dimethoxy-2-methylquinoline with diethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-5,8-dimethoxy-2-methylquinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction may yield amine derivatives.

Scientific Research Applications

N,N-Diethyl-5,8-dimethoxy-2-methylquinolin-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-5,8-dimethoxy-2-methylquinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N,N-Diethyl-5,8-dimethoxy-2-methylquinolin-4-amine can be compared with other similar quinoline derivatives, such as:

    N,N-Diethyl-2-methylquinolin-4-amine: This compound lacks the methoxy groups present in this compound, which may affect its biological activity and chemical properties.

    N,N-Diethyl-5,8-dimethoxyquinolin-4-amine: This compound lacks the methyl group at the 2-position, which may influence its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

CAS No.

66890-14-0

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

N,N-diethyl-5,8-dimethoxy-2-methylquinolin-4-amine

InChI

InChI=1S/C16H22N2O2/c1-6-18(7-2)12-10-11(3)17-16-14(20-5)9-8-13(19-4)15(12)16/h8-10H,6-7H2,1-5H3

InChI Key

HLDXOVUFGOMHHG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=NC2=C(C=CC(=C12)OC)OC)C

Origin of Product

United States

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